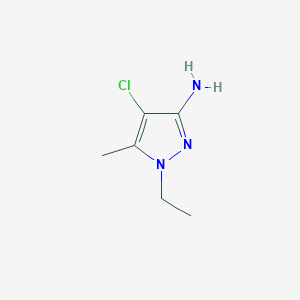

4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromide in the presence of a base . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions often include the use of polar solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Reaction Types and Mechanisms

The compound undergoes diverse chemical transformations due to its heterocyclic structure and functional groups (chlorine, ethyl, methyl, and amine). Key reaction categories include:

Substitution Reactions

-

Chlorine Replacement: The chlorine atom at position 4 is susceptible to nucleophilic substitution. Reagents like amines, thiols, or azides can replace Cl under basic conditions (e.g., NaH or K₂CO₃ in DMF).

-

Mechanism: The electrophilic chlorine is displaced via SNAr (nucleophilic aromatic substitution), facilitated by the electron-withdrawing pyrazole ring.

Cyclization Reactions

-

Condensed Heterocycles: The amino group at position 3 can participate in cyclization with dielectrophilic systems (e.g., aldehydes or ketones) to form fused rings like pyrazolo[1,5-a]pyrimidines .

-

Mechanism: Intramolecular nucleophilic attack by the amino group on an electrophilic carbon in the presence of adjacent nitrogen atoms drives cyclization .

Oxidation and Reduction

Reaction Conditions and Reagents

Key Research Findings

-

Substitution Reactivity: The chlorine atom’s electron-withdrawing effect enhances nucleophilic substitution efficiency compared to unsubstituted pyrazoles.

-

Cyclization Utility: The amino group’s participation in cyclization reactions highlights its role in synthesizing bioactive condensed heterocycles .

-

Biological Implications: Related pyrazole derivatives exhibit antifungal and antiviral activities, suggesting potential applications in agricultural or pharmaceutical chemistry .

Structural Influences

The compound’s substituents (ethyl, methyl) modulate reactivity:

Applications De Recherche Scientifique

Industrial Production

In industrial settings, continuous flow reactors may be employed to enhance yield and purity. Optimized reaction conditions, along with environmentally friendly solvents and catalysts, are crucial for efficient production.

Medicinal Chemistry

4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine has been investigated for various pharmacological properties:

Enzyme Inhibition : The compound exhibits notable interactions with enzymes, potentially impacting metabolic pathways. It has been studied for its ability to inhibit specific enzymes involved in disease processes.

Receptor Binding : This compound targets sigma receptors, which are implicated in pain modulation and other physiological functions. Its interaction with these receptors suggests potential applications in pain relief therapies.

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound possesses significant antimicrobial and anti-inflammatory activities. These effects can be attributed to:

- Inhibition of bacterial growth

- Modulation of inflammatory responses

Case Studies

Several studies highlight the effectiveness of this compound:

Antinociceptive Activity : In animal models, this compound demonstrated pain-relieving effects comparable to established analgesics, suggesting its potential as a sigma receptor antagonist.

Cancer Research : In vitro studies have shown that similar pyrazole derivatives can inhibit the proliferation of various cancer cell lines, indicating a promising avenue for cancer therapy.

Mécanisme D'action

The mechanism of action of 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-Ethyl-1H-pyrazol-5-amine

- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

- 5-Amino-1-ethyl-1H-pyrazole

Uniqueness

4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the ethyl and methyl groups on the pyrazole ring enhances its reactivity and potential for diverse applications .

Activité Biologique

4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with specific substitutions:

- Chlorine atom at the 4-position

- Ethyl group at the 1-position

- Amino group at the 3-position

This structural arrangement is significant for its biological interactions and potential therapeutic roles.

Target Proteins

Research indicates that pyrazole derivatives often target various proteins involved in critical biochemical pathways. For instance, similar compounds have been shown to interact with cyclin-dependent kinase 2 (cdk2), which plays a vital role in cell cycle regulation.

Mode of Action

The mode of action for this compound is hypothesized to involve nucleophilic addition-elimination reactions, facilitating interactions with target proteins and enzymes. This interaction can disrupt normal cellular functions, leading to various biological effects.

Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against bacterial strains such as E. coli and Bacillus subtilis, as well as antifungal activity against Aspergillus niger at concentrations around 40 µg/mL .

Antioxidant Activity

The antioxidant capacity of pyrazole derivatives has also been evaluated. Compounds similar to this compound have been tested for their ability to scavenge free radicals, demonstrating potential protective effects against oxidative stress .

Anticancer Properties

Recent research highlights the anticancer potential of pyrazole derivatives. Compounds based on the pyrazole scaffold have shown inhibitory effects on various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro studies indicate that these compounds can significantly reduce cell proliferation, suggesting their potential as anticancer agents .

Table: Summary of Biological Activities

Detailed Research Insights

- Antimicrobial Study : A series of pyrazole derivatives were synthesized and tested against various microbial strains, showing promising results with significant inhibition rates compared to standard antibiotics .

- Antioxidant Evaluation : The antioxidant activity was assessed using different assays (e.g., ABTS, FRAP), revealing that certain derivatives possess strong radical-scavenging capabilities .

- Anticancer Evaluation : A study focusing on the cytotoxic effects of pyrazole-based compounds reported IC50 values indicating potent antiproliferative activity across multiple cancer cell lines, particularly highlighting their effectiveness in breast and liver cancers .

Propriétés

IUPAC Name |

4-chloro-1-ethyl-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3/c1-3-10-4(2)5(7)6(8)9-10/h3H2,1-2H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXBFRHKJXLXFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)N)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.